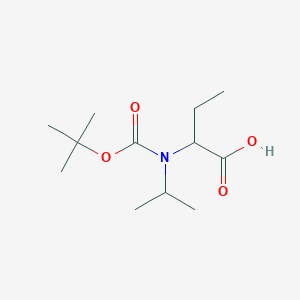
2-((Tert-butoxycarbonyl)(isopropyl)amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Tert-butoxycarbonyl)(isopropyl)amino)butanoic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions. The compound is an amino acid derivative and is often utilized in peptide synthesis and other organic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)(isopropyl)amino)butanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((Tert-butoxycarbonyl)(isopropyl)amino)butanoic acid undergoes several types of reactions, including:
Deprotection: Removal of the BOC group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: Used in peptide synthesis with coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Coupling: DIC, HOBt, DMAP.
Major Products
Deprotection: The major product is the free amine.
Coupling: Peptides and other amino acid derivatives.
Aplicaciones Científicas De Investigación
2-((Tert-butoxycarbonyl)(isopropyl)amino)butanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((Tert-butoxycarbonyl)(isopropyl)amino)butanoic acid primarily involves its role as a protected amino acid. The BOC group protects the amino group during synthetic reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid .
- (S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid .
Uniqueness
2-((Tert-butoxycarbonyl)(isopropyl)amino)butanoic acid is unique due to its specific structure, which includes an isopropyl group. This structural feature can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C12H23NO4 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]butanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-7-9(10(14)15)13(8(2)3)11(16)17-12(4,5)6/h8-9H,7H2,1-6H3,(H,14,15) |
Clave InChI |
HYCAERNRXZTAJE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)O)N(C(C)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


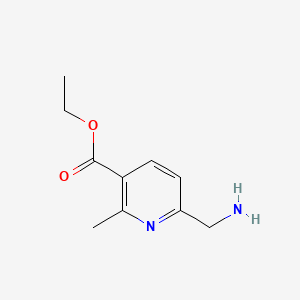

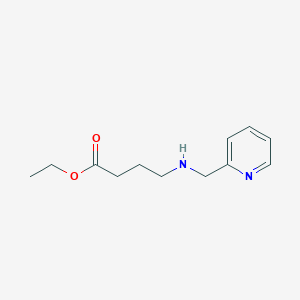

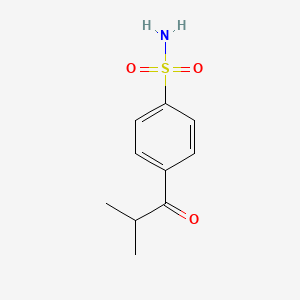


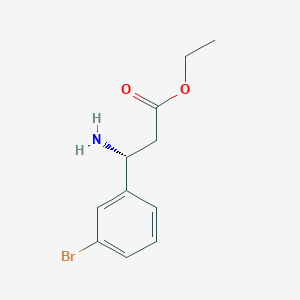
![Methyl 2-[(3-bromopyridin-2-yl)amino]acetate](/img/structure/B15307263.png)

![3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate](/img/structure/B15307273.png)
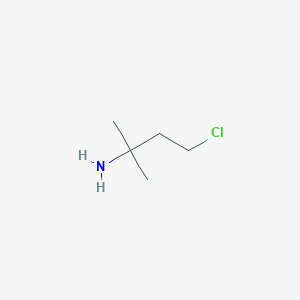

![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine](/img/structure/B15307303.png)
